potassium;(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]azanide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]azanide typically involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The reaction mixture is stirred for an hour, followed by filtration to remove insoluble by-products and purification by flash column chromatography . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium;(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]azanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of sulfuric acid.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and concentrated sulfuric acid.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro derivatives, while substitution reactions can produce various substituted oxadiazoles.
Scientific Research Applications
Potassium;(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]azanide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research into its potential as a therapeutic agent for various diseases.
Industry: Used in the production of high-energy materials and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of potassium;(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]azanide involves its interaction with molecular targets and pathways within biological systems The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can alter its structure and activity
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Structurally similar and used in similar applications.
3-Amino-4-azido-1,2,5-oxadiazole:
2-Amino-1,3,4-oxadiazole derivatives: Used in various chemical and industrial applications.
Uniqueness
Potassium;(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]azanide is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C4H4KN9O2 |
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Molecular Weight |
249.23 g/mol |
IUPAC Name |
potassium;(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]azanide |
InChI |
InChI=1S/C4H4N9O2.K/c5-1-3(11-14-9-1)7-13-8-4-2(6)10-15-12-4;/h(H4-,5,6,7,8,9,10,11,12);/q-1;+1 |
InChI Key |
RHVKZQOENPIJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1[N-]N=NC2=NON=C2N)N.[K+] |
Origin of Product |
United States |
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